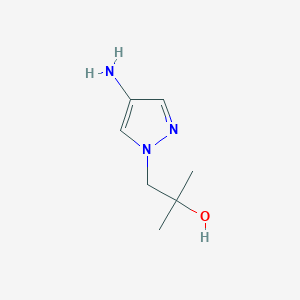

1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol

Description

Significance of Pyrazole Derivatives in Medicinal and Organic Chemistry

Pyrazole derivatives have established themselves as fundamental scaffolds in modern pharmaceutical chemistry, demonstrating remarkable versatility across numerous therapeutic applications. The pyrazole ring system, characterized by its five-membered structure containing two adjacent nitrogen atoms, provides a robust foundation for drug development due to its unique electronic properties and hydrogen bonding capabilities. The significance of these derivatives extends beyond their individual therapeutic applications to encompass their role as building blocks in complex synthetic transformations and as bioisosteres for other heterocyclic systems.

The pharmaceutical industry has witnessed an unprecedented surge in pyrazole-containing medications, with several blockbuster drugs incorporating this heterocyclic core. Notable examples include celecoxib, a selective cyclooxygenase-2 inhibitor used for anti-inflammatory applications, and sildenafil, widely recognized for its therapeutic applications in erectile dysfunction. The success of these medications has catalyzed extensive research into pyrazole derivatives, leading to the development of compounds targeting diverse biological pathways including kinase inhibition, antimicrobial activity, and anti-inflammatory responses.

The structural advantages of pyrazole derivatives stem from their ability to participate in multiple types of molecular interactions. The nitrogen atoms within the ring can serve as hydrogen bond acceptors, while substituents can be strategically positioned to optimize lipophilicity, stability, and target selectivity. This versatility has made pyrazole derivatives particularly valuable in medicinal chemistry, where structure-activity relationships can be fine-tuned through systematic modification of the core scaffold.

Recent developments in pyrazole chemistry have expanded beyond traditional applications to include emerging therapeutic areas such as oncology and immunology. A comprehensive review of recent literature reveals that pyrazole derivatives demonstrate significant anticancer activity, with numerous compounds showing potent cytotoxic effects against various cancer cell lines. The mechanistic diversity of these compounds includes cell cycle arrest induction, apoptosis promotion, and specific enzyme inhibition, highlighting the multifaceted nature of pyrazole pharmacology.

Structural and Functional Relevance of 4-Aminopyrazole Moieties

The 4-aminopyrazole structural motif represents a particularly important subset of pyrazole chemistry, offering unique opportunities for molecular design and biological activity optimization. The presence of an amino group at the 4-position of the pyrazole ring creates distinctive electronic and steric properties that significantly influence the compound's reactivity and biological interactions. This positioning allows for specific hydrogen bonding patterns and electrostatic interactions that are often crucial for target protein binding and selectivity.

4-Aminopyrazoles have demonstrated exceptional utility as pharmacophores in various therapeutic contexts. Research has shown that these compounds can serve as effective ligands for multiple biological targets, including p38 mitogen-activated protein kinase, various kinases, cyclooxygenase enzymes, and other therapeutically relevant proteins. The amino group at the 4-position provides a versatile handle for further functionalization, enabling the development of more complex molecular architectures through established synthetic transformations.

The synthesis of 4-aminopyrazole derivatives has evolved considerably, with multiple synthetic approaches now available for accessing these valuable intermediates. The Knorr pyrazole synthesis represents one classical approach, involving the condensation of hydrazines with 1,3-dicarbonyl compounds followed by specific modifications to introduce the amino functionality. Alternative approaches include the Thorpe-Ziegler cyclization, which offers advantages for preparing tetrasubstituted derivatives, and direct functionalization methods that enable late-stage modification of existing pyrazole scaffolds.

The functional relevance of 4-aminopyrazole moieties extends to their role in structure-activity relationships within medicinal chemistry programs. Studies have demonstrated that the positioning and nature of substituents around the 4-aminopyrazole core can dramatically influence biological activity, selectivity, and pharmacokinetic properties. This has led to systematic investigations of substitution patterns and their effects on target engagement, with particular emphasis on optimizing compounds for specific therapeutic applications.

Table 1: Structural Parameters of 4-Aminopyrazole Derivatives

Historical Context and Recent Advances in Aminopyrazole Research

The historical development of aminopyrazole chemistry traces back to the pioneering work of German chemist Ludwig Knorr in 1883, who first characterized pyrazole derivatives and recognized their potential therapeutic applications. Knorr's discovery of antipyrine, a pyrazole derivative with antipyretic properties, marked the beginning of systematic investigations into this class of heterocyclic compounds. This early success stimulated extensive research efforts that have continued to the present day, with aminopyrazole derivatives representing one of the most actively investigated areas within heterocyclic chemistry.

The evolution of aminopyrazole research has been marked by several key milestones that have shaped our current understanding of these compounds. The isolation of the first naturally occurring pyrazole derivative, 3-n-nonylpyrazole, from Houttuynia Cordata in 1954 by Japanese researchers demonstrated that these heterocycles could be found in natural systems. Subsequently, the discovery of additional natural pyrazole derivatives, including amino acid derivatives from watermelon seeds, established the biological relevance of these compounds and sparked interest in their biosynthesis and natural functions.

Recent advances in aminopyrazole research have been driven by sophisticated synthetic methodologies and enhanced understanding of structure-activity relationships. Modern synthetic approaches have embraced green chemistry principles, with microwave-assisted synthesis and ultrasound-promoted reactions enabling more efficient and environmentally friendly preparation of aminopyrazole derivatives. These technological advances have facilitated the rapid generation of compound libraries for biological screening, accelerating the discovery of new therapeutic agents.

The development of transition metal-catalyzed functionalization reactions has revolutionized aminopyrazole chemistry, enabling the precise installation of functional groups at specific positions on the heterocyclic core. Palladium-catalyzed cross-coupling reactions, rhodium-catalyzed direct functionalization methods, and copper-catalyzed oxidative transformations have expanded the synthetic toolkit available for aminopyrazole modification. These advances have enabled the preparation of previously inaccessible derivatives and facilitated the exploration of new chemical space within this compound class.

Contemporary research in aminopyrazole chemistry has increasingly focused on understanding the molecular mechanisms underlying their biological activities. Advanced spectroscopic techniques, computational modeling, and crystallographic studies have provided detailed insights into how aminopyrazole derivatives interact with their biological targets. This mechanistic understanding has informed rational drug design efforts and enabled the development of more potent and selective compounds for specific therapeutic applications.

Table 2: Timeline of Major Advances in Aminopyrazole Research

The current state of aminopyrazole research reflects a mature field that continues to generate novel insights and therapeutic opportunities. The integration of artificial intelligence and machine learning approaches with traditional medicinal chemistry has accelerated the identification of promising aminopyrazole derivatives for drug development. High-throughput screening technologies have enabled the rapid evaluation of large compound libraries, facilitating the discovery of compounds with novel mechanisms of action and improved pharmaceutical properties.

Recent investigations have revealed that aminopyrazole derivatives possess remarkable structural diversity and can be tailored for specific biological targets through rational design approaches. The development of structure-based drug design methodologies has enabled researchers to predict and optimize the binding interactions between aminopyrazole compounds and their target proteins, leading to more efficient lead optimization processes. This has resulted in the advancement of several aminopyrazole-based compounds into clinical development for various therapeutic indications.

Properties

IUPAC Name |

1-(4-aminopyrazol-1-yl)-2-methylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O/c1-7(2,11)5-10-4-6(8)3-9-10/h3-4,11H,5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJLKJRCGDXKJDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN1C=C(C=N1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206640-59-6 | |

| Record name | 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategy

The primary and most documented synthetic approach to 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol involves nucleophilic substitution of a suitable halogenated precursor with 4-amino-1H-pyrazole under basic conditions. The typical precursor is a chloromethyl or bromomethyl derivative of 2-methylpropan-2-ol or related alcohols.

-

$$

\text{4-amino-1H-pyrazole} + \text{2-chloromethyl-2-methylpropan-2-ol} \xrightarrow[\text{base}]{\text{DMF or DMSO, heat}} \text{this compound}

$$ -

- Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or ethanol

- Base: Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH)

- Temperature: 60–100 °C

- Reaction time: Typically several hours (e.g., 4–24 h)

This method exploits the nucleophilicity of the pyrazole nitrogen to displace the halogen atom on the alkyl precursor, forming the desired C–N bond.

Industrial Scale Considerations

For industrial production, the reaction is adapted to continuous flow reactors to enhance scalability and reproducibility. Optimization focuses on:

- Reaction temperature and time to maximize yield (>90%)

- Use of catalysts or phase-transfer agents to improve reaction rate

- Purification via crystallization or chromatography to achieve high purity (>95%)

Automation and in-line monitoring (e.g., HPLC) are employed to maintain batch consistency.

Detailed Research Findings

Reaction Optimization and Yield

| Parameter | Conditions | Observations |

|---|---|---|

| Solvent | DMF | High solubility, good yield (~85%) |

| Base | K₂CO₃ | Efficient substitution |

| Temperature | 80 °C | Optimal for reaction rate |

| Reaction Time | 12 h | Complete conversion observed |

| Purification | Silica gel chromatography | Purity >95% confirmed by HPLC |

- Monitoring by thin-layer chromatography (TLC) is recommended to track reaction progress.

- Column chromatography using ethyl acetate/hexane mixtures effectively purifies the product.

Spectroscopic Characterization Post-Synthesis

- NMR (¹H and ¹³C): Confirms the presence of pyrazole protons (δ 7.2–7.8 ppm) and methylpropanol moiety (δ 1.2–1.5 ppm).

- FTIR: Characteristic peaks for amino (-NH₂, ~3400 cm⁻¹) and hydroxyl (-OH, broad ~3200 cm⁻¹) groups.

- Mass Spectrometry (ESI-MS): Molecular ion peak at m/z 155.20 corresponding to C₇H₁₃N₃O.

Mechanistic Insights

The nucleophilic substitution proceeds via an SN2 mechanism where the lone pair on the pyrazole nitrogen attacks the electrophilic carbon attached to the halogen, displacing the halide ion. The basic environment deprotonates the pyrazole to enhance nucleophilicity.

Comparative Analysis with Related Compounds

| Compound Name | Substitution Pattern | Key Differences in Preparation |

|---|---|---|

| This compound | Hydroxyl group on tertiary carbon | Requires sterically hindered alkyl halide |

| 2-(4-amino-1H-pyrazol-1-yl)ethanol | Primary alcohol substitution | Easier substitution, less steric hindrance |

| 2-(4-amino-1H-pyrazol-1-yl)acetonitrile | Nitrile group instead of alcohol | Different nucleophile and reaction conditions |

The steric environment around the hydroxyl-bearing carbon affects reaction rates and yields. The tertiary alcohol in this compound requires careful control of reaction conditions to avoid side reactions.

Data Table Summarizing Preparation Methods

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| 1. Preparation of alkyl halide precursor | Chlorination of 2-methylpropan-2-ol with thionyl chloride (SOCl₂) | Formation of 2-chloromethyl-2-methylpropan-2-ol |

| 2. Nucleophilic substitution | 4-amino-1H-pyrazole, K₂CO₃, DMF, 80 °C, 12 h | Formation of target compound in 75–85% yield |

| 3. Purification | Silica gel chromatography (ethyl acetate/hexane) | Purity >95% confirmed by HPLC |

| 4. Characterization | NMR, FTIR, ESI-MS | Structural confirmation |

Chemical Reactions Analysis

Types of Reactions: 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form a primary amine.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Halogenating agents or organometallic reagents can be used to introduce new functional groups onto the pyrazole ring.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.

Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups on the compound allow it to form hydrogen bonds and other interactions with target molecules, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Thioether Derivatives

Examples :

- 1-((4-Chlorophenyl)thio)-2-methylpropan-2-ol

- 1-((4-Bromophenyl)thio)-2-methylpropan-2-ol

Key Differences :

- Functional Groups: These analogs replace the pyrazole-amino group with a thioether (-S-) linkage and halogenated aryl groups (Cl or Br).

- Spectral Data: ¹H NMR: Both compounds show two doublets (aromatic protons) and two singlets for methyl groups, contrasting with the target compound’s amino-related proton signals . Molecular Weight: Higher due to halogen atoms (e.g., Br adds ~80 g/mol) .

- Reactivity: Thioethers may exhibit nucleophilic substitution reactivity at the sulfur atom, unlike the amino-alcohol target compound.

Halogenated Pyrazole Derivatives

Example :

- 1-(5-Bromoindazol-1-yl)-2-methylpropan-2-ol (Compound 6k)

Key Differences :

- Structure : Incorporates a brominated indazole ring instead of a pyrazole.

Positional Isomers

Example :

- 2-(4-Amino-1H-pyrazol-1-yl)-2-methylpropan-1-ol

Key Differences :

Complex Heterocyclic Derivatives

Examples :

- 1-(4-Aminophenyl)-3-(4-methyl-1H-pyrazol-1-yl)-1H-benzimidazol-2(1H)-one

- 1-(1-(6-Methoxynaphthalen-2-yl)ethyl)-4-methyl-1H-pyrazole (22)

Key Differences :

- Structural Complexity : The benzimidazolone derivative includes a fused bicyclic system , increasing rigidity and molecular weight (~321.35 g/mol) . The naphthalene-containing analog introduces bulky aromatic substituents , enhancing lipophilicity .

- Applications : Such compounds are often explored for kinase inhibition or anticancer activity due to extended π-systems.

Functional Group Variants

Examples :

- 2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid

- 2-Methyl-2-(((3-methyl-1H-pyrazol-4-yl)methyl)amino)propan-1-ol

Key Differences :

- Carboxylic Acid vs. Alcohol: The propanoic acid derivative (C₇H₁₀N₂O₂) introduces acidity (pKa ~4-5), enabling salt formation, unlike the neutral alcohol .

Comparative Data Table

Research Implications

The amino-alcohol moiety in this compound offers distinct advantages in drug design, such as improved water solubility compared to thioether or halogenated analogs. However, its reduced lipophilicity may limit membrane permeability relative to naphthalene-derived compounds .

Biological Activity

1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol, also known as a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with a molecular formula of C7H13N3O and a CAS number of 1206640-59-6, is characterized by its unique structure that incorporates a pyrazole ring, which is known for a broad spectrum of biological activities.

Overview of Pyrazole Derivatives

Pyrazole compounds have been extensively studied for their biological properties, including anti-inflammatory, analgesic, antipyretic, and anticancer activities. The structure of pyrazoles allows for diverse interactions with biological targets, making them valuable in drug design .

Anticancer Activity

Recent studies have indicated that certain pyrazole derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have been shown to inhibit the growth of cancer cells by targeting specific pathways involved in cell proliferation and apoptosis .

Case Study: Inhibition of TGF-βR1

A notable application of pyrazole derivatives is their role as inhibitors of TGF-βR1, a receptor implicated in cancer progression and fibrosis. Research has demonstrated that these compounds can effectively inhibit TGF-β signaling pathways, leading to reduced tumor growth in preclinical models .

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory effects. Studies have shown that they can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The inhibition of COX enzymes by pyrazoles can lead to decreased production of pro-inflammatory mediators .

Pharmacological Studies

A review of recent pharmacological studies highlights the potential of this compound in various therapeutic areas:

| Activity | Mechanism | Reference |

|---|---|---|

| Anticancer | Inhibition of TGF-βR1 | |

| Anti-inflammatory | COX inhibition | |

| Analgesic | Modulation of pain pathways |

Toxicity and Safety Profile

While the biological activities are promising, it is essential to assess the toxicity and safety profile of this compound. Preliminary studies suggest that like many pyrazole derivatives, it may exhibit cytotoxic effects at high concentrations. Further toxicological assessments are necessary to establish safe dosage levels for potential therapeutic use.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties and storage requirements for 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol?

- Answer: The compound has a molecular formula of C₇H₁₃N₃O and a molecular weight of 155.20 g/mol . It should be stored in a dark, inert atmosphere at 2–8°C to prevent degradation. Key hazards include skin irritation (H315), eye irritation (H319), and respiratory tract irritation (H335), necessitating PPE such as gloves and goggles during handling .

Q. What synthetic methodologies are commonly used to prepare this compound?

- Answer: While direct synthesis protocols are not explicitly detailed in the evidence, analogous pyrazole derivatives (e.g., methyl 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetate) are synthesized via multi-step reactions involving condensation, cyclization, and purification by column chromatography (e.g., ethyl acetate/hexane mixtures) . Solvents like ethanol or methanol are often used with catalysts to enhance yields, and reaction progress is monitored via TLC .

Q. How should researchers safely handle and dispose of this compound?

- Answer: Follow GHS precautionary statements: Avoid inhalation, skin contact, and dust formation. Use fume hoods, wear nitrile gloves, and dispose of waste via approved chemical disposal protocols. Contaminated surfaces should be cleaned with ethanol or isopropanol .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Answer: Key parameters include:

- Temperature control : Reactions involving pyrazole intermediates often require low temperatures (−20°C to −15°C) for selective product formation .

- Catalyst selection : Amine bases (e.g., triethylamine) or transition-metal catalysts may enhance reaction efficiency .

- Purification : Recrystallization (e.g., from 2-propanol) or gradient column chromatography (e.g., ethyl acetate/hexane) improves purity .

Q. What spectroscopic and chromatographic techniques are recommended for structural confirmation and purity analysis?

- Answer:

- NMR spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., pyrazole ring protons at δ 7.5–8.5 ppm) and confirms regiochemistry .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks (e.g., m/z 155.20 for [M+H]⁺) .

- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) assesses purity (>95%) .

Q. How does the 4-amino-pyrazole moiety influence biological activity in medicinal chemistry research?

- Answer: The amino group enhances hydrogen-bonding interactions with biological targets (e.g., enzymes or receptors), while the pyrazole ring contributes to π-π stacking and metabolic stability. For example, similar compounds exhibit antitumor activity by inhibiting kinase pathways . Structure-activity relationship (SAR) studies can be guided by modifying the amino group or adjacent methyl groups .

Q. What strategies resolve contradictions in reported solubility or stability data for this compound?

- Answer:

- Solubility testing : Use standardized buffers (pH 1–12) and solvents (DMSO, ethanol) under controlled temperatures .

- Stability studies : Accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring identify degradation products .

- Data reconciliation : Cross-reference peer-reviewed studies (e.g., PubChem data) and validate methods via inter-laboratory comparisons .

Methodological Notes

- Synthesis Design : Prioritize regioselective pyrazole formation via cyclocondensation of hydrazines with diketones or β-keto esters .

- Analytical Workflow : Combine NMR (structural confirmation), MS (mass validation), and HPLC (purity ≥95%) for rigorous characterization .

- Biological Testing : Use in vitro assays (e.g., kinase inhibition) followed by in vivo pharmacokinetic studies to evaluate therapeutic potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.